2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H15Cl2N3O4S2 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is 470.9881037 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticonvulsant Activities
Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activities. Certain compounds demonstrated significant effects against convulsions, highlighting their potential in medicinal chemistry for treating neurological disorders (Farag et al., 2012).
Heterocyclic Compound Synthesis
Research includes the synthesis of heterocyclic compounds like pyridine and pyrazole derivatives incorporating the sulfonamide group. These compounds are pivotal in developing new drugs and understanding chemical reactions involving sulfonyl groups (Hussein et al., 2008).
Inhibition of Matrix Metalloproteinases
Certain sulfonamide derivatives have been identified as potent inhibitors of matrix metalloproteinases, enzymes involved in tissue remodeling and pathological processes such as cancer metastasis and arthritis (Schröder et al., 2001).
Antimicrobial and Anti-inflammatory Agents
Novel derivatives bearing an aryl sulfonate moiety have been synthesized, showing promising antimicrobial and anti-inflammatory activities. These findings are crucial for developing new therapeutic agents against infectious diseases and inflammatory conditions (Kendre et al., 2015).
Herbicidal Activity
Research has demonstrated the herbicidal activity of compounds incorporating sulfonamide groups. These studies contribute to the development of new, more effective herbicides for agricultural applications (Liu et al., 2008).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S2/c1-11(27-16-7-2-12(19)10-15(16)20)17(24)22-13-3-5-14(6-4-13)29(25,26)23-18-21-8-9-28-18/h2-11H,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJHSPUSTYIGPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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